Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

Description

Systematic IUPAC Nomenclature and Structural Representation

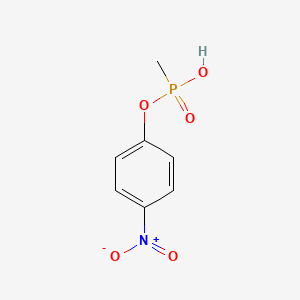

The compound’s systematic IUPAC name is methyl-(4-nitrophenoxy)phosphinic acid , reflecting its phosphonate ester structure. The name derives from the methyl group bonded to phosphorus, the 4-nitrophenoxy substituent, and the phosphinic acid backbone.

The structural representation includes:

- A phosphorus atom central to the molecule, bonded to a methyl group, two oxygen atoms (one as part of the ester linkage), and a hydroxyl group.

- A 4-nitrophenyl group attached via an oxygen atom, with a nitro substituent at the para position.

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl-(4-nitrophenoxy)phosphinic acid | |

| SMILES | CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

|

| InChIKey | VJPXTXIEAOSJBR-UHFFFAOYSA-N |

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the phosphorus center, influencing reactivity.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS Registry Number is 1832-64-0 , validated across multiple repositories. Additional identifiers include:

Table 2: Cross-Repository Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 446757 | |

| ChemSpider ID | 394036 | |

| ChEBI ID | 44940 | |

| DrugBank Accession | DB07329 |

These identifiers ensure unambiguous referencing in chemical literature and databases.

Molecular Formula and Weight Validation Across Repositories

The molecular formula C₇H₈NO₅P is consistent across PubChem, ChemSpider, and PubChemLite. The molecular weight is 217.12 g/mol , calculated as follows:

- Carbon (C): 12.01 × 7 = 84.07

- Hydrogen (H): 1.01 × 8 = 8.08

- Nitrogen (N): 14.01 × 1 = 14.01

- Oxygen (O): 16.00 × 5 = 80.00

- Phosphorus (P): 30.97 × 1 = 30.97

Total: 84.07 + 8.08 + 14.01 + 80.00 + 30.97 = 217.13 g/mol

Minor discrepancies in reported weights (e.g., 216.11 g/mol in PubChem entry 46224543) likely arise from isotopic variations or protonation states.

Table 3: Molecular Weight Consistency

| Repository | Molecular Weight (g/mol) | Source |

|---|---|---|

| PubChem | 217.12 | |

| ChemSpider | 217.12 | |

| PubChemLite | 217.12 |

The compound’s monoisotopic mass is 217.014009 g/mol, corroborated by high-resolution mass spectrometry data.

Properties

IUPAC Name |

methyl-(4-nitrophenoxy)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXTXIEAOSJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Arbuzov Reaction

The Arbuzov reaction is a classical approach for phosphonate ester synthesis. For this compound, methyl phosphonate reacts with 4-nitrophenyl bromide in the presence of a base:

Conditions :

Optimization Insights

Steglich Esterification

The Steglich method employs carbodiimides (e.g., DCC) to activate the phosphonic acid for esterification:

Conditions :

Key Advantages

-

Selectivity : High monoester yield due to controlled activation of the phosphonic acid.

-

Purity : Minimal diester byproduct (<5%) when using substoichiometric DMAP.

Phosphorylation of 4-Nitrophenol

Michaelis-Arbuzov Approach

This method utilizes methylphosphonic dichloride as the phosphorylating agent:

Conditions :

Challenges

Selective Monoesterification via Orthoesters

A modern approach uses triethyl orthoacetate as both solvent and alkoxy donor:

Conditions :

Mechanistic Insights

-

Intermediate formation : A 1,1-diethoxyethyl ester forms at 30°C, which hydrolyzes selectively to the monoester.

-

Kinetics : First-order dependence on phosphonic acid concentration, with at 30°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Arbuzov Reaction | 65–78 | 85–90 | Scalability | Diester contamination |

| Steglich Esterification | 70–85 | 92–95 | High selectivity | Cost of carbodiimides |

| Michaelis-Arbuzov | 60–72 | 80–88 | Rapid kinetics | Moisture sensitivity |

| Orthoester Method | 78–84 | 90–94 | Tunable mono/diester ratio | Requires excess reagent |

Advanced Optimization Strategies

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester can be hydrolyzed to yield methyl-phosphonic acid and 4-nitrophenol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include methyl-phosphonic acid, 4-nitrophenol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Key Synthesis Findings:

- Selective Esterification : The compound can be synthesized using methyl tert-butyl ether as a solvent under controlled temperature conditions. The process shows high conversion rates with minimal formation of by-products .

- Reaction Conditions : Optimal conditions typically involve moderate temperatures (30 °C to 90 °C) and specific catalysts that enhance the reaction efficiency .

Medicinal Chemistry

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester has been explored for its potential therapeutic applications:

- Antitumor Activity : Analogues of this compound have been synthesized and tested for antitumor activity, demonstrating promising results in inhibiting cancer cell proliferation .

- Enzyme Inhibition : The compound acts as a transition state analogue for certain enzymes, potentially serving as an inhibitor for catalytic antibodies and esterases .

Environmental Science

In environmental applications, this compound has been utilized for:

- Detection of Contaminants : It has been used in the derivatization of phosphonic acids related to nerve agents, enhancing their detection in soil samples through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) .

- Hydrolysis Studies : Research involving the hydrolysis rate constants of carboxylic acid esters has included this compound to predict its environmental fate and behavior .

Material Science

The unique properties of this compound make it suitable for:

- Fluorescent Probes : Novel phosphonic acid esters derived from this compound have been developed as fluorescent probes for the discrimination of lipases and esterases, aiding in biochemical assays .

- Polymer Development : Its reactivity allows for incorporation into polymeric materials, enhancing their mechanical properties and functionalities.

Case Study 1: Antitumor Activity

A series of methyl-phosphonic acid derivatives were synthesized and evaluated for their antitumor properties against various cancer cell lines. Results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity compared to unmodified analogues.

Case Study 2: Environmental Detection

In a study focused on soil contamination by nerve agents, this compound was employed as a derivatizing agent. The study demonstrated improved sensitivity in detecting trace amounts of contaminants using GC-MS techniques.

Mechanism of Action

The mechanism of action of methyl-phosphonic acid mono-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include the inhibition of phosphatases and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

4-Carboxylphenyl Methylphosphonate

- Structure: Contains a carboxyl (-COOH) group instead of the nitro (-NO₂) group on the phenyl ring.

- Applications : Acts as a hapten for generating catalytic antibodies targeting ester hydrolysis, leveraging its role as a transition-state analogue .

- Key Differences : The carboxyl group enhances hydrogen-bonding capacity, making it more suitable for molecular imprinting and antibody generation compared to the nitro group’s electron-withdrawing effects.

Ethyl Methylphosphonic Acid (EMPA) and Other Nerve Agent Hydrolysis Products

- Examples : EMPA, isopropyl methylphosphonic acid (IPMPA), pinacolyl methylphosphonic acid (PMPA).

- Structure : Hydrolysis products of nerve agents (e.g., VX, soman) with aliphatic ester groups.

- Applications : Biomarkers for nerve agent exposure; detected in environmental samples via HPLC-HRMS/MS .

- Key Differences : Aliphatic esters like EMPA lack aromaticity, resulting in lower UV absorbance and distinct chromatographic retention times compared to the nitro-phenyl derivative .

Phosphoric Acid Mono-(4-nitro-phenyl) Ester

- Structure : Phosphoric acid derivative with a 4-nitrophenyl group (vs. phosphonic acid with a methyl group).

- Applications: Substrate for phosphatase enzymes in biochemical assays due to its chromogenic 4-nitrophenol release upon hydrolysis .

- Key Differences : The phosphate ester (O=P-O-Ph) is more hydrolytically labile than the phosphonate (P-C bond), affecting stability under acidic/basic conditions .

Diethyl 4-Cyanobenzylphosphonate

- Structure: Diethyl ester with a cyanobenzyl substituent.

- Applications : Intermediate in Horner-Wadsworth-Emmons reactions for olefin synthesis.

- Key Differences: The diethyl ester and cyano group enhance solubility in organic solvents, contrasting with the monoester nitro-phenyl compound’s polar nature .

Data Table: Comparative Properties of Selected Compounds

Biological Activity

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester (MPMPE) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of MPMPE, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHN\OP

- Molecular Weight : 217.11 g/mol

- Structure : MPMPE contains a phosphonic acid moiety with a nitrophenyl group, which may influence its biological interactions.

Synthesis

The synthesis of MPMPE typically involves the selective esterification of phosphonic acids. Various methodologies have been reported, including:

- Direct Esterification : Utilizing alkoxy group donors in the presence of solvents such as methyl tert-butyl ether (MTBE) at controlled temperatures.

- Coupling Reactions : Employing coupling reagents like DCC/DMAP to facilitate the formation of the ester bond under mild conditions.

Table 1 summarizes some synthetic routes and yields reported in literature.

| Methodology | Conditions | Yield (%) |

|---|---|---|

| Direct Esterification | MTBE, 30 °C, 24h | 84 |

| Coupling with DCC/DMAP | DMF solvent | 75 |

MPMPE exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been shown to inhibit alkaline phosphatase activity, which is crucial for hydrolyzing phosphate compounds in biological systems .

Antiviral and Anticancer Properties

Research indicates that MPMPE and similar phosphonate compounds can exhibit antiviral properties. For example, related compounds have shown promise in inhibiting HIV reverse transcriptase by acting as pronucleotides, which are converted into active nucleotide forms within cells .

In anticancer studies, MPMPE derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The efficacy of these compounds often correlates with their lipophilicity and stability in biological media .

Case Studies

- Antiviral Activity : A study demonstrated that diaryl nucleoside phosphates similar to MPMPE exhibited concentration-dependent anti-HIV activity, suggesting potential for further development as antiviral agents .

- Anticancer Activity : In vitro studies showed that modifications to the aryl groups in phosphonate esters could enhance their stability and biological activity against various cancer cell lines. MPMPE's structure allows for such modifications, potentially increasing its therapeutic efficacy .

Toxicity and Safety

While MPMPE shows promise in various therapeutic applications, its safety profile must be carefully evaluated. Preliminary studies indicate low toxicity levels; however, detailed toxicological assessments are necessary to ensure safe usage in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.